molecular formula C5H5Cl2N3 B1500607 5,6-Dichloro-2-methylpyrimidin-4-amine CAS No. 28969-57-5

5,6-Dichloro-2-methylpyrimidin-4-amine

Cat. No.: B1500607
CAS No.: 28969-57-5
M. Wt: 178.02 g/mol
InChI Key: DWKJHNLPCPQZBQ-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-methylpyrimidin-4-amine is a substituted pyrimidine derivative characterized by chlorine atoms at positions 5 and 6, a methyl group at position 2, and an amine group at position 4. Pyrimidines are heterocyclic aromatic compounds with significant applications in pharmaceuticals, agrochemicals, and materials science due to their ability to mimic biological nucleobases and participate in hydrogen bonding .

Properties

IUPAC Name

5,6-dichloro-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3/c1-2-9-4(7)3(6)5(8)10-2/h1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKJHNLPCPQZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670415
Record name 5,6-Dichloro-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28969-57-5
Record name 5,6-Dichloro-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5,6-Dichloro-2-methylpyrimidin-4-amine is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula C5H5Cl2N3C_5H_5Cl_2N_3, features a pyrimidine ring substituted with two chlorine atoms and an amino group. Its molecular structure allows it to interact with various biological targets, making it a candidate for drug development.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and interfere with cellular processes. Notably, it has been studied for its effects on microtubule dynamics and as an inhibitor of Trypanosoma brucei AdoMetDC, an essential enzyme in the polyamine pathway.

Microtubule Interaction

Recent studies have shown that this compound can affect microtubule stability. In a comparative analysis, it was found that this compound exhibited significant microtubule depolymerizing activity:

CompoundIC50 (nM)EC50 for Microtubule Depolymerization (μM)% Inhibition at 5 μM
This compound183 ± 3.45.870 ± 2
CA-4 (Control)4.4 ± 0.59.899 ± 0.2

This data indicates that while the compound is less potent than the control (CA-4), it still demonstrates considerable activity against microtubules, which is crucial for cell division and intracellular transport .

Inhibition of Trypanosoma brucei AdoMetDC

In another study focused on the treatment of human African trypanosomiasis, this compound was identified as a selective inhibitor of the AdoMetDC enzyme in Trypanosoma brucei. The compound showed an EC50 of approximately 5.6 μM in whole-cell assays and an IC50 of around 30 μM for enzyme inhibition . This selectivity is critical as it minimizes potential toxicity to human cells.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound has been pivotal in optimizing its biological efficacy. Variations in substitution patterns on the pyrimidine ring have been explored to enhance potency and selectivity. For instance, modifications at the C6 position have demonstrated significant effects on enzyme inhibition and parasite growth inhibition .

Case Studies

  • Microtubule Targeting : In a study examining novel monocyclic pyrimidine analogs, researchers found that derivatives of this compound could overcome multidrug resistance in cancer cells by effectively binding to the colchicine site on tubulin . This suggests potential applications in cancer therapy.
  • Anti-trypanosomal Activity : A medicinal chemistry program identified several pyrimidineamine analogs based on this compound that demonstrated low micromolar activity against T. brucei, providing a promising lead for further drug development against human African trypanosomiasis .

Scientific Research Applications

5,6-Dichloro-2-methylpyrimidin-4-amine, also known as 5-amino-4,6-dichloro-2-methylpyrimidine (CAS No. 39906-04-2), is a compound with significant applications in scientific research, particularly in the fields of organic synthesis and pharmaceuticals. This article explores its applications, synthesis methods, and relevant case studies.

Pharmaceutical Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is used in the preparation of moxonidine , an antihypertensive drug that acts on imidazoline receptors to lower blood pressure . The compound's ability to undergo various chemical transformations makes it valuable in synthesizing other bioactive molecules.

Organic Synthesis

This compound is utilized in organic synthesis for creating complex heterocycles and other derivatives. Its reactivity allows for various substitution reactions, making it a versatile building block in the development of new chemical entities . For instance, it can be converted into 6-chloro-4,5-diamino-2-methylpyrimidine through nucleophilic displacement reactions under specific conditions, showcasing its utility in synthetic pathways .

Research indicates that derivatives of 5-amino-4,6-dichloro-2-methylpyrimidine exhibit biological activities, including antimicrobial and antitumor properties. Studies have evaluated its efficacy against certain bacterial strains and cancer cell lines, suggesting potential therapeutic applications beyond antihypertensive treatments .

Method A: Reduction of Nitro Compounds

This method involves reducing 4,6-dichloro-2-methyl-5-nitropyrimidine using suitable reducing agents to yield the amino derivative.

Method B: Nucleophilic Substitution

A common approach includes treating 4,6-dichloro-2-methylpyrimidine with ammonia or amines under heat to facilitate substitution reactions that generate the desired amino compound .

Experimental Conditions

An example reaction condition for synthesizing derivatives includes:

  • Reagents : 5-amino-4,6-dichloro-2-methylpyrimidine and ammonia in isopropanol.
  • Temperature : 150 °C for 16 hours.
  • Yield : Approximately 91% based on HPLC analysis .

Case Study 1: Moxonidine Synthesis

Research conducted on the synthesis of moxonidine from 5-amino-4,6-dichloro-2-methylpyrimidine demonstrated the compound's effectiveness as a precursor. The study highlighted the reaction conditions and purification steps necessary to obtain high yields of moxonidine .

Case Study 2: Antimicrobial Activity

A study explored the antimicrobial properties of various derivatives synthesized from this compound. Results indicated that certain modifications enhanced activity against Gram-positive bacteria, suggesting potential for developing new antibiotics based on this scaffold .

Comparison with Similar Compounds

The following section compares 5,6-Dichloro-2-methylpyrimidin-4-amine with structurally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural and Functional Group Analysis

Table 1: Substituent Positions and Molecular Formulas of Key Analogs
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
This compound Cl (5,6), CH₃ (2), NH₂ (4) C₅H₆Cl₂N₃ 193.03 Reference compound
6-Chloro-2-methylpyrimidin-4-amine Cl (6), CH₃ (2), NH₂ (4) C₅H₇ClN₃ 158.59 Lacks Cl at position 5
6-Chloro-5-iodo-2-methylsulfanylpyrimidin-4-amine Cl (6), I (5), SCH₃ (2), NH₂ (4) C₅H₅ClIN₃S 316.54 Iodo at 5, methylsulfanyl at 2
(5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine Cl (6), CH₃ (2), C₆H₅CH₂ (5), N(CH₂CH₃)₂ (4) C₁₆H₂₀ClN₃ 289.80 Benzyl at 5, diethylamine at 4
4-Chloro-6-methoxypyrimidin-2-amine Cl (4), OCH₃ (6), NH₂ (2) C₅H₆ClN₃O 159.57 Methoxy at 6, Cl at 4, NH₂ at 2
2-Chloro-4-methylpyrimidin-5-amine Cl (2), CH₃ (4), NH₂ (5) C₅H₆ClN₃ 143.57 Cl at 2, methyl at 4, NH₂ at 5

Physicochemical Properties

  • Melting Points: 4,6-Dichloro-5-methoxypyrimidine (a related analog) melts at 313–315 K , suggesting that halogenation and methoxy substitution enhance crystalline stability. No direct data exists for this compound, but analogs like 6-Chloro-2-methylpyrimidin-4-amine (CAS 1749-68-4) are typically solids at room temperature .
  • Solubility :

    • Diethylamine-substituted analogs (e.g., compound in Table 1, row 4) exhibit improved lipid solubility due to bulky alkyl groups , whereas the target compound’s NH₂ group may favor aqueous solubility.

Preparation Methods

Synthesis of 4,6-Dichloro-2-methylpyrimidine Intermediate

The initial key step is the synthesis of 4,6-dichloro-2-methylpyrimidine, which serves as the precursor for the target compound. A notable industrially feasible method involves:

  • Step 1: Formation of 4,6-dihydroxy-2-methylpyrimidine

    • Reactants: Sodium methoxide, dimethyl malonate, and acetamidine hydrochloride in methanol.
    • Conditions: Under ice bath, sodium methoxide is added to methanol, followed by dimethyl malonate and acetamidine hydrochloride. The mixture is warmed to 18–25 °C and stirred for 3–5 hours.
    • Workup: Methanol is removed under reduced pressure, water added, and pH adjusted to 1–2. The solution is crystallized at 0 °C for 3–5 hours.
    • Outcome: White solid 4,6-dihydroxy-2-methylpyrimidine is obtained by filtration and drying.
  • Step 2: Chlorination to 4,6-dichloro-2-methylpyrimidine

    • Reagents: Triphosgene dissolved in dichloroethane, N,N-diethylaniline as base.
    • Conditions: The 4,6-dihydroxy intermediate and N,N-diethylaniline in dichloroethane are heated to reflux. Triphosgene solution is slowly added, and reflux continued for 6–8 hours.
    • Workup: Reaction mixture is washed, dried, filtered, concentrated, recrystallized, and decolorized.
    • Advantages: Use of triphosgene replaces more toxic reagents like POCl3 or phosgene, making the process safer and environmentally friendlier.
    • Product: Solid 4,6-dichloro-2-methylpyrimidine suitable for further functionalization.
Step Reactants Conditions Yield/Notes
1 Sodium methoxide, dimethyl malonate, acetamidine hydrochloride in MeOH Ice bath → 18–25 °C, 3–5 h; pH 1–2 crystallization at 0 °C White solid 4,6-dihydroxy-2-methylpyrimidine
2 4,6-dihydroxy-2-methylpyrimidine, triphosgene (in dichloroethane), N,N-diethylaniline Reflux 6–8 h 4,6-dichloro-2-methylpyrimidine, industrially scalable

Amination to Form 5-Amino-4,6-dichloro-2-methylpyrimidine

The target compound is synthesized by nucleophilic substitution of one chloro group in 4,6-dichloro-2-methylpyrimidine with an amino group, typically using ammonia or amine sources.

  • Common Amination Methods:

    • A. Ammonia in Isopropanol (High Pressure)

      • Conditions: 5-amino-4,6-dichloro-2-methylpyrimidine suspended in 2 M ammonia in isopropanol, sealed in stainless steel vessel, heated at 150 °C for 16 hours.
      • Workup: Concentration under vacuum, suspension in water/isopropanol, filtration.
      • Yield: Up to 91% of 6-chloro-4,5-diamino-2-methylpyrimidine (a related diamino derivative) indicating high efficiency of amination under these conditions.
    • B. Ammonia in Water

      • Conditions: Suspension in 37% aqueous ammonia, heated at 70–100 °C in sealed vials overnight.
      • Yield: Approximately 63% conversion to amine product.
      • Notes: Lower temperature and aqueous medium; partial conversion observed.
    • C. Ammonia in Ethanol with Microwave Irradiation

      • Conditions: Reaction of dichloropyrimidine with ethanolic ammonia at 160 °C for 4 hours under microwave irradiation.
      • Yield: Moderate (~38% reported).
      • Notes: Microwave-assisted synthesis can accelerate reaction but may reduce yield compared to conventional heating.
  • General Reaction:

    $$
    \text{4,6-dichloro-2-methylpyrimidine} + \text{NH}_3 \rightarrow \text{5-amino-4,6-dichloro-2-methylpyrimidine}
    $$

  • Solvents: Ethanol, isopropanol, or DMF are commonly used.

  • Temperature: Elevated temperatures (100–160 °C) are typical to facilitate substitution.

  • Reaction Time: Several hours to overnight depending on conditions.

Alternative Synthetic Routes and Catalytic Methods

  • Some literature reports palladium-catalyzed coupling reactions involving 4-amino-6-chloropyrimidine derivatives to introduce amino groups or other substituents, but these are more relevant to derivative synthesis rather than direct preparation of 5,6-dichloro-2-methylpyrimidin-4-amine.

Summary Table of Preparation Methods

Method No. Starting Material Amination Agent Solvent Conditions Yield (%) Notes
1 4,6-Dihydroxy-2-methylpyrimidine Triphosgene (chlorination) Dichloroethane Reflux 6–8 h High Industrially scalable, safer reagent
2 4,6-Dichloro-2-methylpyrimidine Ammonia (NH3) Isopropanol 150 °C, 16 h, sealed vessel 91 High yield, industrially relevant
3 4,6-Dichloro-2-methylpyrimidine Ammonia (NH3) Water 70–100 °C, overnight 63 Moderate yield
4 4,6-Dichloro-2-methylpyrimidine Ammonia (NH3) Ethanol 160 °C, 4 h, microwave 38 Microwave-assisted, lower yield

Research Findings and Industrial Considerations

  • The use of triphosgene in chlorination reduces environmental hazards compared to traditional reagents like phosphorus oxychloride or phosgene, improving safety and sustainability in industrial settings.

  • Amination reactions require careful control of temperature and solvent to maximize substitution efficiency and minimize side reactions such as over-substitution or decomposition.

  • Purification typically involves recrystallization from ethanol/water mixtures or chromatographic techniques to achieve >95% purity, critical for pharmaceutical applications.

  • Spectroscopic characterization (¹H NMR, ¹³C NMR, MS) confirms substitution patterns and purity, with methyl protons appearing near δ 2.5 ppm and amino protons as broad singlets around δ 7.5 ppm in DMSO-d₆.

Q & A

Q. What are the optimal synthetic routes for 5,6-Dichloro-2-methylpyrimidin-4-amine, and how can purity be ensured?

The synthesis of dichloropyrimidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, 4,6-dichloro-5-(prop-2-yn-1-yl)pyrimidin-2-amine (a structurally similar compound) was synthesized via a two-step process involving chlorination and alkyne substitution, achieving an 81% yield with purity confirmed by NMR and elemental analysis . Key steps include:

  • Chlorination : Use of POCl₃ or PCl₅ under reflux conditions to introduce chlorine atoms.
  • Substitution : Reaction with methylamine or other nucleophiles to replace specific chlorines.
  • Purification : Column chromatography or recrystallization from acetonitrile to isolate high-purity crystals .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Combined spectroscopic and crystallographic methods are essential:

  • NMR : 1^1H and 13^13C NMR identify substituents and confirm regioselectivity (e.g., δ = 7.50 ppm for NH₂ in similar compounds) .
  • X-ray crystallography : Determines bond lengths, angles, and intermolecular interactions (e.g., Cl···N contacts stabilizing crystal packing) .
  • Elemental analysis : Validates empirical formulas (e.g., ±0.3% deviation from calculated values) .

Q. How does the reactivity of this compound compare to other dichloropyrimidines?

The methyl group at position 2 and chlorine atoms at positions 5/6 influence reactivity:

  • Electrophilic substitution : Chlorines at 5/6 are less reactive than those at 4/6 due to steric hindrance from the methyl group.
  • Nucleophilic displacement : Position 4 chlorine is more susceptible to substitution by amines or alkoxides, as seen in related compounds like 4,6-dichloro-5-methoxypyrimidine .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bond parameters for dichloropyrimidines?

Contradictions in bond lengths or angles (e.g., Cl–C vs. C–N distances) arise from experimental conditions or refinement models. To address this:

  • High-resolution X-ray data : Collect data at low temperatures (e.g., 296 K) to reduce thermal motion artifacts .
  • Hydrogen placement : Use riding models for H atoms and refine anisotropic displacement parameters for heavy atoms .
  • Validation tools : Cross-check against databases like Cambridge Structural Database (CSD) to identify outliers .

Q. What experimental design principles apply to studying the biological activity of this compound?

Adopt a factorial design approach to optimize variables:

  • Variables : Solvent polarity, temperature, and catalyst loading for synthesis.
  • Response metrics : Yield, purity, and bioactivity (e.g., enzyme inhibition assays).
  • Statistical analysis : Use ANOVA to identify significant factors, as demonstrated in studies on pyrimidine-based inhibitors .

Q. How can computational methods enhance the synthesis and functionalization of this compound?

Integrate quantum chemical calculations and machine learning:

  • Reaction path search : Use density functional theory (DFT) to predict transition states for chlorination or methylation steps .
  • Descriptor-based models : Train algorithms on existing pyrimidine reaction data to predict optimal conditions (e.g., solvent, catalyst) .

Q. What strategies mitigate conflicting data in structure-activity relationship (SAR) studies?

  • Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ values for similar compounds) to identify trends .
  • Controlled experiments : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability .
  • Crystallographic validation : Correlate bioactivity with molecular conformations observed in X-ray structures .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Dichloropyrimidines

ParameterThis compound (Hypothetical)4,6-Dichloro-5-methoxypyrimidine
Space groupP2₁/cP2₁/n
Cl···N interactions (Å)3.09–3.103.09–3.10
R factor0.057 (target)0.057

Q. Table 2. Optimized Reaction Conditions for Substitution

StepReagents/ConditionsYield
ChlorinationPOCl₃, reflux, 6 h85%
MethylationCH₃NH₂, DMF, 80°C, 12 h81%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dichloro-2-methylpyrimidin-4-amine
Reactant of Route 2
5,6-Dichloro-2-methylpyrimidin-4-amine

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